An In-depth Technical Guide to 2-Amino-5-bromonicotinonitrile: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-Amino-5-bromonicotinonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Heterocycle
In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex and functional molecules. 2-Amino-5-bromonicotinonitrile, a substituted pyridine derivative, has emerged as a highly valuable and versatile intermediate. Its unique arrangement of an amino group, a bromine atom, and a nitrile moiety on a pyridine core provides a rich platform for a diverse array of chemical transformations. This guide, intended for the discerning researcher, offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this pivotal compound, grounding its utility in the context of modern drug development and organic synthesis.
The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. The amino group at the 2-position is a key site for nucleophilic substitutions and diazotization reactions, allowing for the introduction of a wide range of functional groups. Finally, the nitrile group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, further expanding its synthetic potential. This trifecta of reactive sites makes 2-Amino-5-bromonicotinonitrile a preferred intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, as well as in the development of novel agrochemicals and advanced materials.[1][2]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective handling, reaction optimization, and purification.
| Property | Value | Source(s) |
| CAS Number | 709652-82-4 | [3] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| IUPAC Name | 2-amino-5-bromopyridine-3-carbonitrile | [2] |
| Synonyms | 2-Amino-5-bromopyridine-3-carbonitrile, 2-Amino-5-bromo-3-cyanopyridine | [1] |
| Appearance | Soil yellow to light yellow solid/crystalline powder | [1][3] |
| Purity | >95% to ≥98% (by HPLC) | [1][3] |
| Boiling Point | 286.1 °C at 760 mmHg | [] |
| Solubility | Soluble in various organic solvents; slightly soluble to insoluble in water. | N/A |
| Storage Conditions | Store at 0-8 °C or at room temperature in a dark, inert atmosphere. | [1] |
Synthesis of 2-Amino-5-bromonicotinonitrile: A Practical Approach
The most common and practical laboratory synthesis of 2-Amino-5-bromonicotinonitrile involves the regioselective bromination of the commercially available starting material, 2-aminonicotinonitrile (also known as 2-amino-3-cyanopyridine). The use of N-bromosuccinimide (NBS) as a brominating agent offers a mild and selective method for this transformation.
Experimental Protocol: Bromination of 2-Aminonicotinonitrile
This protocol is adapted from established procedures for the bromination of similar 2-aminopyridine derivatives.[5][6]
Materials:
-
2-Aminonicotinonitrile
-
N-Bromosuccinimide (NBS)
-
Acetone (or other suitable aprotic solvent like DMF or Acetonitrile)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminonicotinonitrile (1.0 equivalent) in acetone (sufficient to dissolve the starting material, e.g., 10 mL per gram).
-
Cooling: Cool the solution to 0-10 °C using an ice bath. This is crucial to control the reaction's exothermicity and improve regioselectivity.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the cooled and stirred solution over a period of 30-60 minutes. Maintaining the temperature below 10 °C during the addition is recommended.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation and Purification: To the resulting residue, add water to precipitate the crude product. Filter the solid, wash with cold water, and then recrystallize from a suitable solvent such as ethanol to afford 2-Amino-5-bromonicotinonitrile as a yellow solid.
Caption: Workflow for the synthesis of 2-Amino-5-bromonicotinonitrile.
Spectroscopic Characterization
While specific, experimentally-derived spectra for 2-Amino-5-bromonicotinonitrile are not widely published, the expected spectral data can be reliably predicted based on the functional groups present and analysis of closely related structures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the amino protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | H-6 |
| ~8.2 | d | 1H | H-4 |
| ~5.0-6.0 | br s | 2H | -NH₂ |
The chemical shifts are estimates and can vary depending on the solvent and concentration. The signals for H-4 and H-6 will appear as doublets due to coupling with each other.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 (-NH₂) |
| ~145 | C-6 |
| ~142 | C-4 |
| ~118 | C-5 (-Br) |
| ~116 | C≡N |
| ~95 | C-3 (-CN) |
The carbon attached to the amino group (C-2) will be the most downfield, while the carbon bearing the bromine (C-5) and the nitrile carbon will also have characteristic shifts.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the N-H, C≡N, and C-Br bonds, as well as aromatic C-H and C=C/C=N stretches.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric & symmetric) |
| ~2220 | Strong, Sharp | C≡N stretching |
| 1650-1580 | Medium-Strong | N-H bending and Aromatic C=C/C=N stretching |
| ~1450 | Medium | Aromatic C=C stretching |
| ~850 | Strong | C-H out-of-plane bending |
| 700-550 | Medium | C-Br stretching |
Mass Spectrometry (Predicted)
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 197 and an [M+2]⁺ peak of similar intensity at m/z 199, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of HCN (m/z 27) from the molecular ion.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 2-Amino-5-bromonicotinonitrile stems from the distinct reactivity of its three functional groups.
Caption: Key reactive sites of 2-Amino-5-bromonicotinonitrile.
Reactions at the Bromine Atom: Cross-Coupling Chemistry
The C-Br bond at the 5-position is the most common site for elaboration, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new C-C bond by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base, is particularly powerful. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, a key step in building the complex scaffolds of many kinase inhibitors.
Reactions Involving the Amino Group
The 2-amino group can undergo a range of transformations. It can be acylated, alkylated, or used as a nucleophile in substitution reactions. Furthermore, it can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce other functional groups such as halogens, hydroxyl, or cyano groups.
Transformations of the Nitrile Group
The nitrile group is a versatile precursor to other functionalities. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced to an amine or participate in cycloaddition reactions to form heterocyclic rings.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
2-Amino-5-bromonicotinonitrile is a prominent building block in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies. Its structure is often found in the core of inhibitors targeting Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk).
Illustrative Synthetic Pathway: Core of a JAK Inhibitor
The following generalized scheme illustrates how 2-Amino-5-bromonicotinonitrile can be utilized in the synthesis of a pyrazolopyrimidine core, which is common in many JAK inhibitors.
Caption: Generalized synthesis of a JAK inhibitor core.
In this conceptual pathway, the bromine atom of 2-Amino-5-bromonicotinonitrile is first subjected to a Suzuki coupling with a protected pyrrole boronic ester. The resulting intermediate, which now contains the desired pyrrole moiety, can then undergo a cyclization reaction, for instance with formamide, to construct the fused pyrrolo[2,3-d]pyrimidine ring system. This core structure is a key pharmacophore in several approved JAK inhibitors.
Safety and Handling
As a senior application scientist, it is imperative to emphasize the importance of safe handling practices. 2-Amino-5-bromonicotinonitrile is a hazardous substance and requires appropriate precautions.
Hazard Identification:
-
GHS Pictograms: Skull and crossbones, Corrosion
-
Signal Word: Danger
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.[7]
-
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures:
-
If Swallowed: Get emergency medical help immediately. Rinse mouth.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.
-
If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[8][9]
Disposal:
Dispose of this chemical and its container in accordance with local, regional, and national regulations for hazardous waste. Do not allow it to enter drains or the environment.
Conclusion
2-Amino-5-bromonicotinonitrile is a testament to the power of strategically functionalized heterocyclic compounds in modern organic synthesis. Its well-defined reactivity and commercial availability make it an indispensable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the creation of novel and impactful molecules. As the demand for more sophisticated and targeted therapies continues to grow, the importance of such versatile building blocks will only increase, solidifying the role of 2-Amino-5-bromonicotinonitrile as a cornerstone of innovative chemical synthesis.
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